molecular formula C17H18FNO4S B6413071 2-(3-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid CAS No. 1262011-28-8

2-(3-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid

Cat. No.: B6413071
CAS No.: 1262011-28-8
M. Wt: 351.4 g/mol
InChI Key: HIEOPAXBNTXMEQ-UHFFFAOYSA-N
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Description

2-(3-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It features a fluorine atom and a t-butylsulfamoyl group attached to a phenyl ring, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The t-butylsulfamoyl group can be oxidized to form sulfonic acids.

    Reduction: The benzoic acid moiety can be reduced to form benzyl alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: It can be used as a probe to study biological processes involving sulfonamides and fluorinated compounds.

Mechanism of Action

The mechanism of action of 2-(3-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The t-butylsulfamoyl group can interact with active sites of enzymes, while the fluorine atom can enhance binding affinity through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(3-t-Butylsulfamoylphenyl)-benzoic acid: Lacks the fluorine atom, which may result in different binding affinities and reactivity.

    6-Fluoro-2-phenylbenzoic acid: Lacks the t-butylsulfamoyl group, which affects its solubility and interaction with biological targets.

    2-(3-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid: Similar structure but with the fluorine atom in a different position, leading to variations in chemical and biological properties.

Uniqueness

2-(3-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid is unique due to the presence of both the t-butylsulfamoyl group and the fluorine atom, which confer distinct chemical and biological properties. The combination of these functional groups can enhance its reactivity and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[3-(tert-butylsulfamoyl)phenyl]-6-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO4S/c1-17(2,3)19-24(22,23)12-7-4-6-11(10-12)13-8-5-9-14(18)15(13)16(20)21/h4-10,19H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEOPAXBNTXMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=C(C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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